What is Drospirenone-d4 and its primary use in research
What is Drospirenone-d4 and its primary use in research
An In-depth Whitepaper on its Core Applications in Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Drospirenone-d4, a deuterated analog of Drospirenone. It is intended to serve as a critical resource for professionals in drug development and research, detailing its primary application as a stable isotope-labeled internal standard in quantitative bioanalytical methods. This document outlines its physicochemical properties, provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the typical analytical workflow.
Core Concepts: The Role of Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis, particularly in pharmacokinetic and bioequivalence studies, accuracy and precision are paramount. Stable isotope-labeled (SIL) internal standards are considered the gold standard for LC-MS/MS assays. A SIL internal standard is a form of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., deuterium, carbon-13, nitrogen-15). Because their physicochemical properties are nearly identical to the analyte of interest, they co-elute chromatographically and exhibit similar ionization efficiency and matrix effects in the mass spectrometer.
Drospirenone-d4 serves this exact purpose for the quantification of Drospirenone. By adding a known quantity of Drospirenone-d4 to samples at the beginning of the preparation process, it effectively normalizes for variability that can be introduced during sample extraction, handling, and analysis. This ratiometric measurement of the analyte to the internal standard is the cornerstone of robust and reliable bioanalytical methods, ensuring data integrity for regulatory submissions.
Data Presentation: Physicochemical Properties of Drospirenone-d4
The following table summarizes the key quantitative data for Drospirenone-d4, providing a quick reference for researchers.
| Property | Value |
| Chemical Name | 6β,7β,15β,16β-Dimethylene-3-oxo-4-androstene-[17(β-1')-spiro-5']perhydrofuran-2'-one-d4 |
| Molecular Formula | C₂₄H₂₆D₄O₃[1] |
| Molecular Weight | 370.52 g/mol [1] |
| Accurate Mass | 370.2446[1] |
| CAS Number | 2376035-94-6[1] |
| Purity | >95% (HPLC)[1] |
| Isotopic Enrichment | >95% |
| Appearance | Off-white Foam |
| Storage Temperature | +4°C or -20°C |
| Solubility | Chloroform |
Primary Use in Research: An Internal Standard for Quantitative Bioanalysis
The primary and critical application of Drospirenone-d4 in a research setting is as an internal standard for the accurate quantification of Drospirenone in biological matrices such as human plasma. This is essential for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a drug, and for bioequivalence studies, which compare the bioavailability of a generic drug to its brand-name counterpart.
The use of Drospirenone-d4 in these studies allows for the mitigation of analytical variability, including:
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Sample Preparation: Losses during extraction and handling.
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Chromatographic Effects: Variations in retention time and peak shape.
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Mass Spectrometric Effects: Ion suppression or enhancement due to the sample matrix.
By tracking the signal of Drospirenone-d4 relative to Drospirenone, researchers can confidently and accurately determine the concentration of Drospirenone in unknown samples.
Experimental Protocols: Quantification of Drospirenone in Human Plasma using LC-MS/MS
The following is a detailed methodology for the quantification of Drospirenone in human plasma, utilizing Drospirenone-d4 as an internal standard. This protocol is based on established bioanalytical methods.
Sample Preparation: Liquid-Liquid Extraction
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Aliquoting: To 500 µL of human plasma in a polypropylene tube, add a known and fixed amount of Drospirenone-d4 internal standard solution.
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Extraction: Add 2 mL of an organic extraction solvent mixture (e.g., tert-Butyl methyl ether: n-Hexane).
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Vortexing: Vortex the tubes for approximately 2 minutes to ensure thorough mixing and extraction of the analyte and internal standard into the organic phase.
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Centrifugation: Centrifuge the samples at 4°C to separate the organic and aqueous layers.
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Evaporation: Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
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Reconstitution: Reconstitute the dried residue in a solution of acetonitrile and water for injection into the LC-MS/MS system.
HPLC Conditions
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System: A high-performance liquid chromatography (HPLC) system, such as a Shimadzu Nexera.
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Column: A C18 analytical column (e.g., 50 x 2.1 mm, 5 µm) maintained at 30°C.
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Mobile Phase: A gradient elution using:
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Mobile Phase A: 5mM Ammonium Formate buffer.
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Mobile Phase B: Acetonitrile:Methanol mixture.
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Flow Rate: 300 µL/min.
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Injection Volume: 10 µL.
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Total Run Time: Approximately 8.0 minutes.
Mass Spectrometry Conditions
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System: A triple quadrupole mass spectrometer, such as a SCIEX Triple Quad™ 5500, equipped with a Turbo V™ source.
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Ionization Mode: Positive Electrospray Ionization (ESI).
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MRM Transitions:
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Drospirenone: 367.1 -> 97.00
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Drospirenone-d4: 371.1 -> 97.00
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Key Source Parameters:
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IonSpray Voltage: +5500 V
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Source Temperature: 550°C
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Nebulizing Gas (GS1): 50
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Drying Gas (GS2): 55
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Curtain Gas: 30
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Mandatory Visualization
The following diagrams illustrate the experimental workflow for the bioanalytical quantification of Drospirenone using Drospirenone-d4.
Caption: Bioanalytical workflow for Drospirenone quantification.
The following diagram illustrates the logical relationship of using a stable isotope-labeled internal standard for quantification.
Caption: Principle of quantification using a stable isotope-labeled internal standard.
